5-Bromo-6-methoxychromane-3-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Related compounds, such as 8-methoxycoumarin-3-carboxamides, have been shown to targetcaspase-3/7 and β-tubulin polymerization . These targets play crucial roles in cell apoptosis and cell division, respectively .
Mode of Action
Similar compounds have been shown to induce cell cycle arrest during the g1/s phase and trigger apoptosis in cancer cells by increasing the percentage of cells arrested in the g2/m and pre-g1 phases . They also activate caspase3/7 protein and substantially inhibit β-tubulin polymerization activity .
Biochemical Pathways
Related compounds have been shown to affect theapoptosis pathway and cell cycle regulation .
Result of Action
Related compounds have been shown to have significant inhibitory effects on the growth of cancer cells . They induce cell cycle arrest and trigger apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-methoxychromane-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with caspase-3/7 and β-tubulin, which are crucial in apoptosis and cell division, respectively . The compound’s interaction with these biomolecules suggests its potential as an anticancer agent, as it can induce apoptosis in cancer cells by activating caspase-3/7 and inhibiting β-tubulin polymerization .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce cell cycle arrest and apoptosis in liver cancer cells (HepG2) by increasing the percentage of cells in the G2/M and pre-G1 phases . Additionally, it influences cell signaling pathways and gene expression, leading to the activation of apoptotic pathways and inhibition of cell proliferation . These effects highlight the compound’s potential in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of β-tubulin, inhibiting its polymerization and thus disrupting microtubule formation . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound activates caspase-3/7, which plays a crucial role in the execution phase of apoptosis . These molecular interactions underline the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that the compound maintains its activity over extended periods, making it suitable for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to accumulate in cancer cells while sparing normal cells is a key factor in its potential as an anticancer agent.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with microtubules and caspases . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its therapeutic efficacy . Understanding these localization mechanisms is essential for developing targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxychromane-3-carboxylic acid typically involves the bromination of 6-methoxychromane-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxychromane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted chromanes .
Scientific Research Applications
5-Bromo-6-methoxychromane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
6-Methoxychromane-3-carboxylic acid: Lacks the bromine substituent and may have different biological activities.
5-Bromo-2-methoxychromane-3-carboxylic acid: Similar structure but with a different substitution pattern.
5-Bromo-6-hydroxychromane-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
5-Bromo-6-methoxychromane-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its biological properties .
Properties
IUPAC Name |
5-bromo-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-3-2-8-7(10(9)12)4-6(5-16-8)11(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLFEFAUGVPBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OCC(C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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